NLRP3 Inflammasome Inhibition: Tabersonine Hydrochloride IC50 = 0.71 μM vs. Uncharacterized Activity in Structural Analogs
Tabersonine hydrochloride demonstrates potent, quantifiable inhibition of NLRP3-mediated IL-1β production in BMDMs with an IC50 of 0.71 μM [1]. This represents a defined, target-specific anti-inflammatory mechanism not documented for closely related analogs such as catharanthine or vindoline. The compound directly binds to the NLRP3 NACHT domain, inhibiting ATPase activity and oligomerization, thereby blocking ASC spot formation and caspase-1 activation . In a screen of 151 in-house natural compounds, tabersonine was identified as a selective NLRP3 inhibitor, with preventive effects confirmed in murine peritonitis, acute lung injury, and sepsis models [2].
| Evidence Dimension | NLRP3 inflammasome inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.71 μM |
| Comparator Or Baseline | Catharanthine and vindoline: no reported NLRP3 inhibitory activity at comparable concentrations |
| Quantified Difference | Target compound shows defined IC50; comparators lack documented NLRP3 inhibitory activity |
| Conditions | BMDMs stimulated with LPS plus nigericin; IL-1β production measured |
Why This Matters
This defines tabersonine hydrochloride as a validated NLRP3 inhibitor tool compound, whereas structural analogs catharanthine and vindoline lack this functional annotation.
- [1] Xu H, Li W, Hong S, et al. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuates NLRP3-driven diseases in mice. Acta Pharmacol Sin. 2023;44(6):1252-1261. View Source
- [2] Xu H, et al. Acta Pharmacol Sin. 2023;44(6):1252-1261. In vivo efficacy data. View Source
